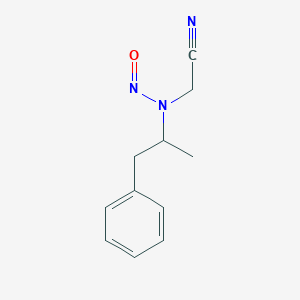
N-Nitroso-N-cyanomethylamphetamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-N-cyanomethylamphetamine is a chemical compound belonging to the class of nitrosamines, which are known for their potential carcinogenic properties. Nitrosamines are formed by the reaction of nitrites with secondary amines, and they are commonly found in various industrial and pharmaceutical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-cyanomethylamphetamine typically involves the reaction of N-cyanomethylamphetamine with nitrous acid. The reaction is carried out under acidic conditions, where nitrous acid is generated in situ from sodium nitrite and hydrochloric acid . The reaction proceeds as follows: [ \text{N-cyanomethylamphetamine} + \text{HNO}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitroso-N-cyanomethylamphetamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Nitroso-N-cyanomethylamphetamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential mutagenic and carcinogenic effects on biological systems.
Medicine: Investigated for its role in drug metabolism and potential therapeutic applications.
Industry: Used in the production of pharmaceuticals and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-Nitroso-N-cyanomethylamphetamine involves its bioactivation by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, causing DNA damage and potentially leading to carcinogenesis . The molecular targets include DNA, proteins, and other cellular components, and the pathways involved are primarily related to oxidative stress and DNA repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
N-Nitroso-N-cyanomethylamphetamine can be compared with other nitrosamines such as N-nitrosodimethylamine, N-nitrosodiethylamine, and N-nitrosomorpholine. These compounds share similar structural features and carcinogenic properties but differ in their specific chemical reactivity and biological effects .
List of Similar Compounds
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomorpholine
- N-nitrosopyrrolidine
- N-nitrosodiisopropylamine
Eigenschaften
CAS-Nummer |
10242-52-1 |
|---|---|
Molekularformel |
C11H13N3O |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
N-(cyanomethyl)-N-(1-phenylpropan-2-yl)nitrous amide |
InChI |
InChI=1S/C11H13N3O/c1-10(14(13-15)8-7-12)9-11-5-3-2-4-6-11/h2-6,10H,8-9H2,1H3 |
InChI-Schlüssel |
YRBXLNGVCMGTFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N(CC#N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















